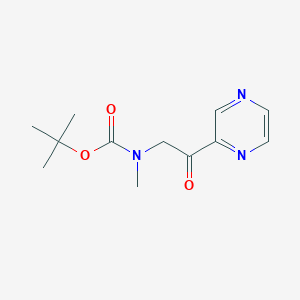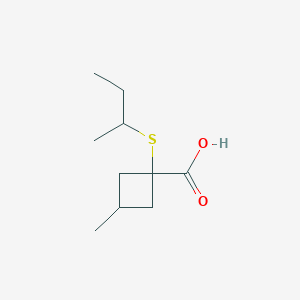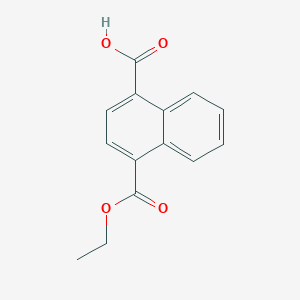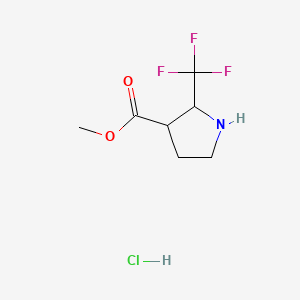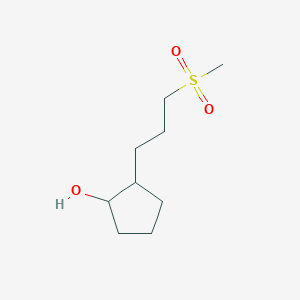
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O3S It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 3-(methylsulfonyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol typically involves the following steps:
Preparation of 3-(Methylsulfonyl)propyl Bromide: This intermediate can be synthesized by reacting 3-bromopropanol with methylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentanol Formation: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.
Nucleophilic Substitution: The 3-(methylsulfonyl)propyl bromide is then reacted with cyclopentanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(3-(Methylsulfonyl)propyl)cyclopentanone.
Reduction: 2-(3-(Methylthio)propyl)cyclopentan-1-ol.
Substitution: 2-(3-(Methylsulfonyl)propyl)cyclopentyl chloride.
Aplicaciones Científicas De Investigación
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Methylthio)propyl)cyclopentan-1-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(3-(Methylsulfonyl)propyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(3-(Methylsulfonyl)propyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H18O3S |
|---|---|
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
2-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O3S/c1-13(11,12)7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3 |
Clave InChI |
OEYLNGROFOVURM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
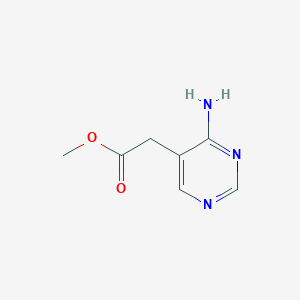
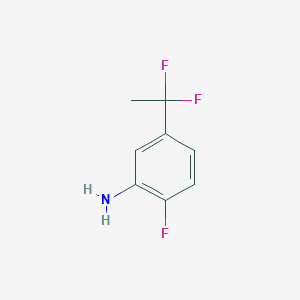
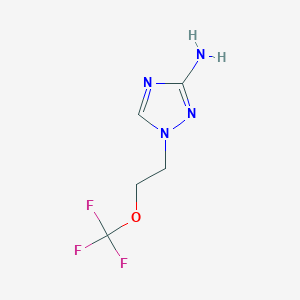
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
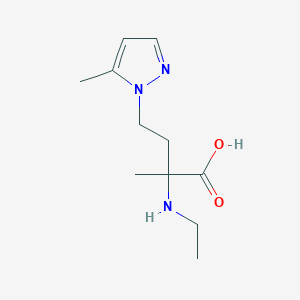
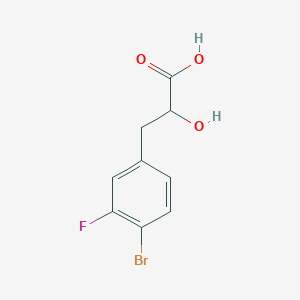
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)

